5-氰基-2-苯基-6-哌啶基烟酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

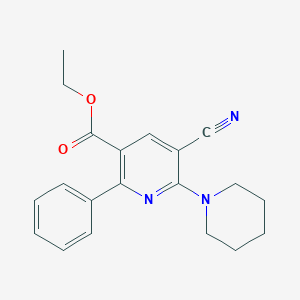

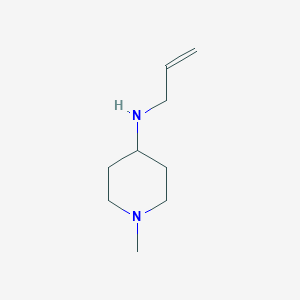

Ethyl 5-cyano-2-phenyl-6-piperidinonicotinate, also known as 3-Pyridinecarboxylic acid, 5-cyano-2-phenyl-6-(1-piperidinyl)-, ethyl ester, is a chemical compound with the molecular formula C20H21N3O2 . It is a subject of interest in various fields of research .

Molecular Structure Analysis

The molecular structure of Ethyl 5-cyano-2-phenyl-6-piperidinonicotinate consists of a pyridine ring attached to a phenyl group and a piperidine ring. The compound also contains a cyano group and an ethyl ester .科学研究应用

Antitumor Activity

One of the prominent applications of Ethyl 5-cyano-2-phenyl-6-piperidinonicotinate derivatives is in the field of antitumor activity . Researchers have synthesized novel pyrimidine derivatives and evaluated their antiproliferative activity against various human cancer cell lines, such as MGC-803, PC-3, A549, and H1975 . These compounds have shown significant potential in inhibiting tumor proliferation, with some derivatives exhibiting better activity than established chemotherapy agents like 5-Fluorouracil .

Chemotherapy Drug Development

The derivatives of Ethyl 5-cyano-2-phenyl-6-piperidinonicotinate are being explored for their use in chemotherapy drug development . The search for new anticancer drugs with high efficiency is ongoing, and these compounds are part of that quest due to their pharmacological activities, which include antitumor, antiviral, anti-inflammatory, and antibacterial properties .

Cell Cycle Arrest Induction

In the realm of cancer treatment, inducing cell cycle arrest is a crucial strategy. Compounds derived from Ethyl 5-cyano-2-phenyl-6-piperidinonicotinate have been found to cause cell cycle arrest in the G0/G1 phase in PC-3 cells, thereby inhibiting cell proliferation . This effect is concentration-dependent, making it a valuable trait for potential cancer therapies.

Apoptosis Induction

Another significant application is the induction of apoptosis in cancer cells. Certain derivatives have been shown to induce apoptosis in a concentration and time-dependent manner, with one study reporting a high proportion of apoptotic cells at a specific concentration . This property is essential for eliminating cancer cells and preventing tumor growth.

Reactive Oxygen Species Accumulation

The accumulation of reactive oxygen species (ROS) within cells can lead to oxidative stress, which is detrimental to cancer cells. Ethyl 5-cyano-2-phenyl-6-piperidinonicotinate derivatives have been reported to promote ROS accumulation in PC-3 cells in a concentration-dependent manner, which could be leveraged as a therapeutic mechanism against cancer .

Synthesis of Biologically Active Compounds

The synthesis of biologically active compounds is another area where Ethyl 5-cyano-2-phenyl-6-piperidinonicotinate derivatives show promise. These compounds are being studied for their potential in treating various disorders, including cancer and microbial infections, due to their biologically vital properties .

安全和危害

属性

IUPAC Name |

ethyl 5-cyano-2-phenyl-6-piperidin-1-ylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-2-25-20(24)17-13-16(14-21)19(23-11-7-4-8-12-23)22-18(17)15-9-5-3-6-10-15/h3,5-6,9-10,13H,2,4,7-8,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERFXNHGOBLKHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCCCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-((5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B3006493.png)

![3,3-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide](/img/structure/B3006496.png)

![N-{5-[(2,4-difluorophenyl)methyl]-1,3-thiazol-2-yl}-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B3006500.png)

![Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-4-yl]carbamate](/img/structure/B3006505.png)

![2-{[1-(cyclohexylacetyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3006509.png)

![1,3,4,9-tetramethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B3006514.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B3006515.png)